molecular formula C18H21FN2O2S B4841610 N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-fluorobenzenesulfonamide

N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-fluorobenzenesulfonamide

Cat. No. B4841610
M. Wt: 348.4 g/mol
InChI Key: DJHJGOPRFVLBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-fluorobenzenesulfonamide, also known as ABT-639, is a selective T-type calcium channel blocker that has been extensively studied for its potential therapeutic applications. ABT-639 is a promising drug candidate for the treatment of various diseases, including neuropathic pain, epilepsy, and hypertension.

Scientific Research Applications

Synthesis of Substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs)

This compound could be used in the synthesis of substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs). DHPMs are synthesized via acid-catalyzed one-pot condensation of aldehyde, β-ketoester, and urea . The DHPM core structure is found in bioactive marine alkaloids and has a broad spectrum of pharmacological applications .

Vasorelaxant Activity

3,4-Dihydro-2(1H)-pyridones (3,4-DHPo), a similar structure to the compound , have demonstrated vasorelaxant activity . This suggests potential applications in the treatment of conditions related to blood pressure and cardiovascular health.

Anti-HIV Activity

3,4-DHPo compounds have also shown anti-HIV activity . This suggests that the compound could potentially be used in the development of treatments for HIV.

Antitumor Activity

The antitumor activity of 3,4-DHPo compounds suggests that the compound could be used in cancer research and potentially in the development of new cancer treatments.

Antibacterial Activity

3,4-DHPo compounds have demonstrated antibacterial activity . This suggests potential applications in the development of new antibiotics.

Antifungal Activity

The antifungal activity of 3,4-DHPo compounds suggests potential applications in the treatment of fungal infections.

properties

IUPAC Name

N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c19-17-6-8-18(9-7-17)24(22,23)20-11-3-12-21-13-10-15-4-1-2-5-16(15)14-21/h1-2,4-9,20H,3,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHJGOPRFVLBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl]-4-fluorobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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